molecular formula C19H25N3O4S B14710230 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy- CAS No. 22688-47-7

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-

Cat. No.: B14710230
CAS No.: 22688-47-7
M. Wt: 391.5 g/mol
InChI Key: QVSVMVFOYYQALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the carboxamide group via amidation reactions.
  • Addition of the phenylacetamido group through acylation reactions.
  • Incorporation of the propoxy group via etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

  • Selection of cost-effective reagents and catalysts.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

“4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce amines or alcohols.
  • Substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, the compound may have potential as a drug candidate. Its structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with functional groups such as carboxamides, phenylacetamido, and propoxy groups. Examples include:

  • 4-Thia-1-azabicyclo(3.2.0)heptane derivatives with different substituents.
  • Other bicyclic compounds with similar functional groups.

Uniqueness

The uniqueness of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” lies in its specific combination of functional groups and its bicyclic structure. This combination provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

22688-47-7

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-2-propoxy-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide

InChI

InChI=1S/C19H25N3O4S/c1-4-10-26-19(17(20)25)18(2,3)27-16-14(15(24)22(16)19)21-13(23)11-12-8-6-5-7-9-12/h5-9,14,16H,4,10-11H2,1-3H3,(H2,20,25)(H,21,23)

InChI Key

QVSVMVFOYYQALW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.